molecular formula C7H13F3N2O3 B15216197 N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate

N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate

Cat. No.: B15216197
M. Wt: 230.18 g/mol
InChI Key: QTIPZRSWFCYLGT-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H12F3N2O2. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its ability to interact with biological systems and its potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate typically involves the reaction of 3-aminopropylamine with acetic anhydride, followed by the addition of trifluoroacetic acid. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include methanol or ethanol

    Catalyst: No specific catalyst is required for this reaction

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Batch or continuous flow reactors
  • Purification: Techniques such as crystallization or distillation are used to purify the final product

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized to form corresponding amides or acids
  • Reduction: Reduction reactions can convert it into primary amines
  • Substitution: It can participate in nucleophilic substitution reactions

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
  • Substitution: Reagents like alkyl halides or acyl chlorides are commonly used

Major Products Formed

  • Oxidation: Formation of carboxylic acids or amides
  • Reduction: Formation of primary amines
  • Substitution: Formation of substituted amides or other derivatives

Scientific Research Applications

N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules
  • Biology: Studied for its interactions with enzymes and proteins
  • Medicine: Potential applications in drug development and delivery systems
  • Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate exerts its effects involves its interaction with biological molecules. It can:

  • Bind to enzymes: Affecting their activity and function
  • Interact with proteins: Modulating their structure and function
  • Pathways involved: It may influence various biochemical pathways, including those related to metabolism and signal transduction

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminopropyl)acetamide
  • N-(3-Aminopropyl)acetamide hydrochloride
  • N-(3-Aminopropyl)acetamide sulfate

Uniqueness

N-(3-Aminopropyl)acetamide 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific research applications where these properties are advantageous.

Properties

Molecular Formula

C7H13F3N2O3

Molecular Weight

230.18 g/mol

IUPAC Name

N-(3-aminopropyl)acetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H12N2O.C2HF3O2/c1-5(8)7-4-2-3-6;3-2(4,5)1(6)7/h2-4,6H2,1H3,(H,7,8);(H,6,7)

InChI Key

QTIPZRSWFCYLGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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